molecular formula C12H17NO2 B11898059 (2,3-Dihydro-1H-inden-1-yl)methanamine acetate

(2,3-Dihydro-1H-inden-1-yl)methanamine acetate

Cat. No.: B11898059
M. Wt: 207.27 g/mol
InChI Key: ADBGBYBKYCDQDY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1H-inden-1-yl)methanamine acetate can be achieved through several methods. One common approach involves the reduction of 2,3-dihydro-1H-indene-1-methanamine, followed by acetylation. The starting material, 2,3-dihydro-1H-indene-1-methanamine, can be synthesized from 4-nitro-3-phenylbutanoic acid through a series of steps including hydrogenation, hydrolysis, amidation, and reduction . The acetylation step typically involves the use of acetic anhydride or acetyl chloride under basic conditions to yield the acetate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1H-inden-1-yl)methanamine acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indane structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indanone derivatives, while reduction can produce indanol or indanamine derivatives.

Scientific Research Applications

(2,3-Dihydro-1H-inden-1-yl)methanamine acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as receptor binding and enzyme inhibition.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (2,3-Dihydro-1H-inden-1-yl)methanamine acetate exerts its effects involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors, such as serotonin or dopamine receptors, modulating their activity and influencing neurological pathways . Additionally, it may inhibit certain enzymes, affecting metabolic processes within cells.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indene-1-methanamine: A precursor in the synthesis of the acetate compound.

    Indanone derivatives: Compounds with similar structural features but different functional groups.

    Indanol derivatives: Compounds with hydroxyl groups attached to the indane structure.

Uniqueness

(2,3-Dihydro-1H-inden-1-yl)methanamine acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetate form enhances its solubility and stability, making it more suitable for various applications compared to its non-acetate counterparts.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

acetic acid;2,3-dihydro-1H-inden-1-ylmethanamine

InChI

InChI=1S/C10H13N.C2H4O2/c11-7-9-6-5-8-3-1-2-4-10(8)9;1-2(3)4/h1-4,9H,5-7,11H2;1H3,(H,3,4)

InChI Key

ADBGBYBKYCDQDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC2=CC=CC=C2C1CN

Origin of Product

United States

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